molecular formula C20H20N4O B11079300 2-[[2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-phenylimino]methyl]phenol CAS No. 381677-82-3

2-[[2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-phenylimino]methyl]phenol

Cat. No.: B11079300
CAS No.: 381677-82-3
M. Wt: 332.4 g/mol
InChI Key: VDOOATFLVHFHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[2-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]IMINO}METHYL)PHENOL is a synthetic organic compound that belongs to the class of triazoloazepine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazoloazepine ring system fused with a phenyl group and a phenol moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]IMINO}METHYL)PHENOL typically involves the following steps:

    Formation of the Triazoloazepine Ring: The triazoloazepine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and an azepine derivative, under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction, where the triazoloazepine intermediate reacts with a phenyl halide in the presence of a base.

    Formation of the Iminomethyl Linkage: The iminomethyl linkage can be formed by reacting the phenyl-substituted triazoloazepine with formaldehyde and a suitable amine under mild conditions.

    Introduction of the Phenol Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]IMINO}METHYL)PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol moiety can be oxidized to form quinone derivatives.

    Reduction: The iminomethyl linkage can be reduced to form amine derivatives.

    Substitution: The phenyl and phenol groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, sulfonates, and organometallic reagents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl and phenol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating various diseases, including cancer, neurological disorders, and infectious diseases.

    Industry: As a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[2-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]IMINO}METHYL)PHENOL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-({[2-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]IMINO}METHYL)ANILINE: Similar structure but with an aniline group instead of a phenol group.

    2-({[2-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]IMINO}METHYL)BENZOIC ACID: Similar structure but with a benzoic acid group instead of a phenol group.

Uniqueness

2-({[2-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]IMINO}METHYL)PHENOL is unique due to the presence of the phenol moiety, which imparts distinct chemical and biological properties. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and potential therapeutic effects.

Properties

CAS No.

381677-82-3

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

2-[[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C20H20N4O/c25-18-11-6-3-8-15(18)14-21-17-10-5-4-9-16(17)20-23-22-19-12-2-1-7-13-24(19)20/h3-6,8-11,14,25H,1-2,7,12-13H2

InChI Key

VDOOATFLVHFHGU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=CC=CC=C3N=CC4=CC=CC=C4O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.